molecular formula C16H18N2O2 B5278172 1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)urea

1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)urea

Cat. No.: B5278172
M. Wt: 270.33 g/mol
InChI Key: AXJZHHALHMKXDO-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)urea is an organic compound characterized by the presence of two aromatic rings connected by a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)urea typically involves the reaction of 2,4-dimethylaniline with 3-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The process can be summarized as follows:

    Starting Materials: 2,4-dimethylaniline and 3-methoxyphenyl isocyanate.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.

    Procedure: The 2,4-dimethylaniline is added dropwise to a solution of 3-methoxyphenyl isocyanate in an appropriate solvent, such as dichloromethane. The mixture is stirred for several hours until the reaction is complete.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or other reduced products.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitrating mixture (HNO3/H2SO4), chlorinating agents (Cl2/FeCl3), or sulfonating agents (SO3/H2SO4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The urea linkage in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic rings may also participate in π-π interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)urea can be compared with other similar compounds, such as:

    1-(2,4-Dimethylphenyl)-3-phenylurea: Lacks the methoxy group, which may affect its reactivity and biological activity.

    1-(3-Methoxyphenyl)-3-phenylurea: Lacks the dimethyl groups, which may influence its chemical properties and applications.

The presence of both 2,4-dimethyl and 3-methoxy groups in this compound makes it unique, potentially enhancing its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-7-8-15(12(2)9-11)18-16(19)17-13-5-4-6-14(10-13)20-3/h4-10H,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJZHHALHMKXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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